2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole
Description
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole (CAS: 845872-30-2, C₁₄H₁₈BNO₃) is a benzooxazole derivative featuring a methyl group at position 2 and a pinacol boronic ester moiety at position 4. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the boronate group’s reactivity, enabling the formation of carbon-carbon bonds in medicinal chemistry and materials science . It is commercially available in high purity (97%) and has a molecular weight of 273.07 g/mol .
Properties
IUPAC Name |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO3/c1-9-16-11-8-10(6-7-12(11)17-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSCJKYJEQQDQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593915 | |
| Record name | 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845872-30-2 | |
| Record name | 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylbenzooxazole-5-boronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Preparation Methods
The synthesis of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole typically involves two main steps:
Formation of the Boronic Acid Derivative : The starting material, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is reacted with suitable reagents to obtain the boronic acid derivative.
Coupling Reaction : The boronic acid derivative is then coupled with a benzo[D]oxazole derivative under specific conditions using a palladium catalyst and a base.
2.2 Specific Reaction Conditions
A typical synthesis method for this compound includes the following reaction conditions:
-
- 5-Bromo-2-methylbenzo[d]oxazole
- Bis(pinacolato)diboron
Catalyst : Palladium-based catalysts are commonly employed in these reactions.
Base : Potassium acetate is often used as the base to facilitate the coupling reaction.
Solvent : 2-Methyltetrahydrofuran (MeTHF) serves as the solvent for the reaction.
Temperature : The reaction typically occurs at around 90°C for approximately 24 hours under an inert atmosphere in a sealed tube.
Yield and Efficiency
The yield of this synthesis method is reported to be approximately 88%, indicating a high efficiency for the coupling reaction under the specified conditions.
Comparative Analysis of Synthesis Methods
To provide a clearer understanding of the various preparation methods available for synthesizing this compound, the following table summarizes key aspects of different approaches:
Chemical Reactions Analysis
Scientific Research Applications
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[D]oxazole has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where it serves as a precursor for the synthesis of biologically active molecules.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and electronic materials.
Biological Research: The compound is used in the study of biological systems, particularly in the development of probes and sensors for detecting various biomolecules.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[D]oxazole primarily involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. This results in the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varied Heterocyclic Cores
2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (CAS: Not reported) Core Structure: Thiazole (sulfur and nitrogen atoms at positions 1 and 3). Key Differences: Boronate at position 4 and a phenyl group at position 2. Synthesis involves Li/Br exchange followed by boronate introduction .
7-Fluoro-2-methyl-5-(dioxaborolane)benzo[d]oxazole (Compound 38) Core Structure: Benzooxazole with fluorine at position 6.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one (CAS: 710348-69-9)
- Core Structure : Benzimidazolone (carbonyl group at position 2).
- Key Differences : The carbonyl group increases polarity, improving aqueous solubility. Used in proteolysis-targeting chimeras (PROTACs) due to hydrogen-bonding capability .
Substituent and Positional Isomers
2-Methyl-5-[3-(dioxaborolane)phenyl]-1,3,4-oxadiazole (CAS: 1119090-20-8) Core Structure: 1,3,4-Oxadiazole linked to a boronate-substituted phenyl ring. Molecular weight: 245.08 g/mol .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole (CAS: 837392-66-2)
- Core Structure : Isoxazole (adjacent oxygen and nitrogen atoms).
- Key Differences : Reduced thermal stability compared to oxazole derivatives. Used in fluorescent probes due to rigid planar structure .
2-Methyl-5-(dioxaborolane)-1,3,4-thiadiazole (CAS: 2225175-52-8)
- Core Structure : Thiadiazole (sulfur atom at position 1).
- Key Differences : Sulfur enhances metabolic stability in pharmaceuticals but may complicate purification due to byproduct formation .
Comparative Data Table
Biological Activity
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The compound has the following chemical structure and properties:
- Molecular Formula : CHBNO
- Molecular Weight : 220.08 g/mol
- CAS Number : 936902-12-4
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its anti-inflammatory properties and potential as a therapeutic agent. It is particularly noted for its interactions with various biological pathways.
- NF-κB Pathway Modulation : Research has indicated that compounds similar to this compound can significantly modulate the NF-κB signaling pathway. This pathway is crucial in regulating immune response and inflammation.
- Cytokine Release Inhibition : The compound has been demonstrated to inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α in human monocyte cell lines. This suggests a potential role in managing inflammatory diseases .
Case Studies
Several studies have investigated the biological effects of related compounds in this class:
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Dioxaborolane : The initial step involves creating the dioxaborolane moiety through the reaction of boronic acid derivatives with alcohols.
- Coupling Reaction : Subsequently, the dioxaborolane is coupled with benzo[D]oxazole derivatives using standard coupling techniques such as Suzuki or Stille coupling.
Q & A
Basic: What are the standard synthetic routes for preparing 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole?
Methodological Answer:
The most common method involves Suzuki-Miyaura cross-coupling or direct borylation of a halogenated precursor. For example:
- Step 1: Start with 5-bromo-2-methylbenzo[d]oxazole.
- Step 2: React with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in a solvent like 1,4-dioxane at 80–100°C for 12–24 hours .
- Yield Optimization: Adjust catalyst loading (1–5 mol%) and stoichiometry (1:1.2 substrate-to-boron reagent ratio) to achieve yields >80% .
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high-purity (>95%) products .
Basic: How is the compound characterized to confirm its structure and purity?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (MS): Confirm molecular ion [M+H]⁺ matching the calculated mass (C₁₄H₁₈BNO₃: 259.1 g/mol) .
- Elemental Analysis: Validate %C, %H, %N within ±0.3% of theoretical values .
Advanced: How do reaction conditions (e.g., solvent, catalyst) influence the efficiency of its synthesis via Suzuki-Miyaura coupling?
Methodological Answer:
- Catalyst Selection: Pd(dppf)Cl₂ offers higher turnover than Pd(PPh₃)₄ for electron-deficient aryl bromides .
- Solvent Effects: 1,4-Dioxane or THF improves solubility of boron reagents, while polar aprotic solvents (DMF) may accelerate side reactions .
- Base Impact: KOAc or K₃PO₄ enhances transmetallation, whereas strong bases (NaOH) risk hydrolyzing the dioxaborolane ring .
- Data Contradiction: While reports 84% yield with Pd(dppf)Cl₂, notes lower yields (65–75%) for similar substrates under identical conditions, suggesting substrate-specific steric effects .
Advanced: What mechanistic insights explain challenges in C-H borylation as an alternative synthetic route?
Methodological Answer:
- Thermodynamic Feasibility: C-H borylation of benzo[d]oxazole derivatives is hindered by the electron-deficient aromatic ring, which reduces boron electrophilicity at the meta position .
- Kinetic Barriers: Steric hindrance from the 2-methyl group slows Ir-catalyzed borylation. Use of sterically demanding ligands (e.g., dtbpy) improves regioselectivity but lowers turnover .
- Competing Pathways: Undesired protodeboronation or dimerization may occur under high-temperature conditions (>120°C) .
Basic: What are the primary applications of this compound in academic research?
Methodological Answer:
- Cross-Coupling Reactions: Acts as a boronate ester in Suzuki-Miyaura reactions to synthesize biaryl or heteroaryl systems for organic electronics (e.g., meta-terphenyl-linked D–π–A dyads) .
- Pharmaceutical Intermediates: Used to introduce benzo[d]oxazole motifs into kinase inhibitors or antimicrobial agents via late-stage functionalization .
Advanced: How does computational modeling (DFT/MD) aid in optimizing its reactivity for target applications?
Methodological Answer:
- DFT Studies: Predict regioselectivity in cross-coupling by calculating transition-state energies for different coupling partners (e.g., aryl bromides vs. chlorides) .
- MD Simulations: Model solvation effects on boron reagent stability; polar solvents (DMSO) stabilize the tetrahedral boron center, reducing hydrolysis .
- Case Study: correlates calculated HOMO-LUMO gaps with experimental oxidative stability, guiding the design of air-stable derivatives .
Basic: What precautions are necessary for handling and storing this compound?
Methodological Answer:
- Moisture Sensitivity: Store under inert gas (Ar/N₂) at –20°C in sealed, desiccated containers to prevent hydrolysis of the dioxaborolane ring .
- Reactivity: Avoid strong acids/bases, which degrade the boron ester. Use anhydrous solvents (e.g., THF) for reactions .
Advanced: How can contradictory data on catalytic efficiency in cross-coupling reactions be resolved?
Methodological Answer:
- Systematic Screening: Test Pd/XPhos vs. Pd/SPhos catalysts to identify substrate-specific trends .
- Kinetic Profiling: Use in situ NMR to monitor reaction progress and detect intermediates (e.g., boronate-Pd complexes) .
- Case Study: reports 75% yield with Pd(dppf)Cl₂, while achieves >90% using Pd(OAc)₂ with SPhos, highlighting ligand-dependent reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
